molecular formula C7H6N2O B1520072 5-formyl-2-methyl-1H-pyrrole-3-carbonitrile CAS No. 858448-84-7

5-formyl-2-methyl-1H-pyrrole-3-carbonitrile

Cat. No.: B1520072
CAS No.: 858448-84-7
M. Wt: 134.14 g/mol
InChI Key: FRXUWJXZXMZNAL-UHFFFAOYSA-N
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Description

Pyrrole is a heterocyclic aromatic organic compound, a five-membered ring with the formula C4H4NH. It is a colorless volatile liquid that darkens readily upon exposure to air . Pyrrole is one of the fundamental structures of many natural and synthetic compounds including pharmaceuticals and polymers .


Synthesis Analysis

There are several methods for the synthesis of pyrrole derivatives. One of the most common methods is the Paal-Knorr Pyrrole Synthesis, which involves the condensation of α-amino ketones or α-amino-β-ketoesters in acidic conditions .


Molecular Structure Analysis

The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The fifth member of the ring is a nitrogen atom .


Chemical Reactions Analysis

Pyrrole is reactive due to the presence of the nitrogen atom in the ring. It can undergo electrophilic substitution reactions, more specifically at the C2 and C5 positions .


Physical and Chemical Properties Analysis

Pyrrole is a colorless volatile liquid at room temperature. It has a strong, characteristic odor .

Scientific Research Applications

Corrosion Inhibition

5-Formyl-2-methyl-1H-pyrrole-3-carbonitrile and its derivatives have been studied for their potential as corrosion inhibitors. In particular, a study by Verma et al. (2015) focused on the adsorption and inhibition effects of certain 5-(phenylthio)-3H-pyrrole-4-carbonitriles on mild steel corrosion in acidic conditions. These compounds showed significant inhibition efficiency, suggesting their utility in protecting metal surfaces in corrosive environments (Verma et al., 2015).

Pharmaceutical Applications

Several studies have explored the pharmaceutical potential of pyrrole-carbonitrile derivatives. For instance, Fensome et al. (2008) investigated pyrrole-oxindole derivatives as progesterone receptor modulators, with implications for female healthcare applications like contraception and treatment of fibroids and endometriosis (Fensome et al., 2008). Additionally, Liu et al. (2006) synthesized and evaluated acenaphtho[1,2-b]pyrrole-carboxylic acid esters for their cytotoxicity against cancer cell lines, indicating their potential as antitumor agents (Liu et al., 2006).

Mechanism of Action

The mechanism of action of pyrrole derivatives can vary widely depending on their structure and the target they interact with. They are found in many pharmaceuticals and exhibit a wide range of biological activities .

Safety and Hazards

Pyrrole is flammable and its vapors can form explosive mixtures with air. It can cause burns and eye damage, and may be harmful if inhaled .

Future Directions

Pyrrole and its derivatives continue to be of interest in medicinal chemistry due to their presence in many biologically active compounds. Future research may focus on the synthesis of new pyrrole derivatives and the exploration of their biological activities .

Properties

IUPAC Name

5-formyl-2-methyl-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O/c1-5-6(3-8)2-7(4-10)9-5/h2,4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXUWJXZXMZNAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(N1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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